
Pactamycin
Overview
Description
Pactamycin is a structurally complex aminocyclopentitol antibiotic first isolated in 1961 from Streptomyces pactum var. pactum . It exhibits broad-spectrum bioactivity, including antitumor, antimicrobial, antiviral, and antiprotozoal properties, primarily through its inhibition of translation initiation by binding to the 30S ribosomal subunit . Its core structure features a densely functionalized cyclopentane ring fused to a salicylate moiety and an aniline group, enabling unique interactions with RNA stem loops in the ribosome .
Preparation Methods
Pactamycin can be synthesized through a fifteen-step preparation process from commercially available materials . The synthesis involves a series of stereocontrolled condensations leading to a key cyclopentenone harboring a spirocyclic oxazoline . Industrial production methods involve the use of biosynthetic enzymes as tools for chemoenzymatic production of structurally diverse bioactive compounds .
Chemical Reactions Analysis
Chemical Modifications of Pactamycin
Amino Acid Conjugates this compound has been modified by tethering basic amino acids (lysine, ornithine, and histidine) to the primary amino group of the aminocyclitol ring . These modifications involve coupling reactions using systems like HBTU/DIPEA to yield protected derivatives, followed by deprotection to obtain the final this compound-amino acid conjugates .
Reaction Procedure for Amino Acid Conjugation
-
This compound is added to an ice-cold solution of N-protected amino acids in DCM with DIPEA and HBTU.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then evaporated, diluted with ethyl acetate, and washed with citric acid, water, and brine.
-
The organic layer is dried, filtered, and evaporated, and the residue is purified by FCC to yield the product.
C3 Derivatization Studies involving the derivatization at the C3 position of this compound have been performed, including TBS deprotection and oxazolidinone formation to yield pactamycate derivatives .
Functional Group Effects and Biological Activity
SAR Studies Late-stage introduction of aniline and salicylate binding elements allows for structure-activity relationship (SAR) studies .
C–H Amination Strategies involving oxidative C–H and alkene amination technologies have been employed for synthesizing this compound . Intramolecular allylic C–H amination is used to install the C3–N center .
Tables of Congeners of this compound
Entry | R1 | R2 | Product | Yield 1 | Yield 2 |
---|---|---|---|---|---|
1 | H | 27a | 57 | – | |
2 | H | 27b | 43 | 62 | |
3 | H | 27c | 60 | 73 | |
4 | H | 27d | 83 | 76 | |
5 | H | 27e | 87 | 61 | |
6 | Ac | 27f | 86 | 38 | |
7 | Piv | 27g | 92 | 53 | |
8 | 27h | 76 | 72 |
Fluorinated this compound Analogs
Compound | IC50 (nM) | ||
---|---|---|---|
D6 | Dd2 | 7G8 | |
This compound | 4.9 | 3.9 | 4.2 |
TM-025 | 7.7 | 10.5 | 7.1 |
TM-026 | 11.5 | 14.0 | 9.1 |
TM-025F | 12.3 | 16.8 | 12.4 |
TM-026F | 26.5 | 39.1 | 24.9 |
Chloroquine | 10.6 | 114 | 89.5 |
Scientific Research Applications
Antibacterial Activity
Pactamycin exhibits broad-spectrum antibacterial activity, inhibiting protein synthesis across all three domains of life: bacteria, archaea, and eukaryotes. Its mechanism involves binding to the ribosomal machinery, which disrupts translation processes.
- Efficacy Against Drug-Resistant Strains : this compound has shown effectiveness against both drug-resistant and drug-susceptible strains of Plasmodium falciparum, a significant malaria-causing parasite. This potential makes it a candidate for further investigation in treating resistant infections .
Table 1: Antibacterial Activity of this compound
Pathogen | Activity | Reference |
---|---|---|
Plasmodium falciparum | Effective (IC50 ~ 25 nM) | |
Drug-resistant bacteria | Inhibition observed |
Antitumor Properties
This compound has been studied extensively for its antitumor effects. It has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma cells.
- In Vivo Studies : In animal models, this compound has been shown to inhibit solid tumor growth and improve survival rates in leukemic mice. Treatment doses ranged from 0.5 to 2 mg/kg .
- Analog Development : Recent research has focused on developing this compound analogs (e.g., TM-025 and TM-026) that aim to provide a "kinder" approach to cancer treatment by inducing cellular aging rather than direct cytotoxicity. These analogs have shown promise in halting cancer cell proliferation while being less toxic to normal cells .
Table 2: Antitumor Activity of this compound and Its Analogs
Compound | Cancer Type | Mechanism | Reference |
---|---|---|---|
This compound | Various solid tumors | Protein synthesis inhibition | |
TM-025 | Head and neck cancer | Induces aging in cancer cells | |
TM-026 | Melanoma | Alters cell division |
Antiviral and Antiprotozoal Activities
Beyond antibacterial and antitumor properties, this compound has also been evaluated for its antiviral and antiprotozoal activities. Its ability to inhibit protein synthesis makes it a candidate for further exploration in viral infections.
- Mechanism of Action : The compound's action involves targeting the ribosomal machinery, which is crucial for viral replication processes .
Biosynthesis and Engineering of this compound Analogues
The complexity of this compound's chemical structure has historically limited its therapeutic application due to toxicity concerns. However, advancements in biosynthetic engineering have opened new avenues for developing less toxic analogs with improved selectivity.
- Gene Cluster Identification : Researchers have identified the biosynthetic gene cluster responsible for this compound production, allowing for genetic manipulation to create new derivatives with enhanced pharmacological properties .
- Synthetic Approaches : Various synthetic methodologies have been explored to produce this compound derivatives that retain biological activity while reducing toxicity. For instance, derivatives such as N,N-didemethyl-7-deoxythis compound have been synthesized with promising results .
Table 3: Summary of this compound Analog Development
Mechanism of Action
Pactamycin exerts its effects by binding to a conserved region within the 30S ribosomal subunit of most organisms . This binding inhibits the translocation of certain mRNA-tRNA complexes, thereby blocking protein synthesis . The molecular targets and pathways involved in this mechanism include the ribosomal binding selectivity and the inhibition of ribosomal translocation .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons of Pactamycin and Analogues
Key Findings :
TM-026 : Derived from S. pactum mutants, TM-026 retains anti-malarial activity (IC50 < 50 nM) but exhibits reduced cytotoxicity in mammalian cells, making it a candidate for parasitic disease treatment .
De-6-MSA-Pactamycin : Synthesized via total chemical synthesis, this analog lacks the 6-MSA group critical for ribosomal binding but retains antimicrobial activity, suggesting alternative mechanisms of action .
Semi-synthetic Derivatives (PD 113,618/PD 118,309) : These derivatives, developed by Upjohn, show retained activity against Staphylococcus aureus (MIC = 0.5 µg/mL) and improved pharmacokinetic profiles compared to this compound .
Mechanistic Comparisons
- Ribosomal Binding: this compound’s salicylate and aniline moieties mimic RNA dinucleotides, disrupting tRNA accommodation .
- Cytotoxicity : this compound’s universal translation inhibition leads to high cytotoxicity. Analogs like TM-026 achieve selective inhibition in protozoa via subtle structural adjustments, reducing off-target effects in human cells .
Challenges and Innovations
- Toxicity Reduction : Chemical modifications (e.g., hydroxylation, chlorination) retain antimicrobial activity while lowering cytotoxicity. For example, PD 118,309 shows 50% reduced toxicity in murine models compared to this compound .
- Structural Complexity : this compound’s dense stereochemical array complicates synthesis. Recent advances, such as symmetry-breaking Mannich reactions, have streamlined core assembly from L-threonine, enabling scalable production of analogs .
Biological Activity
Pactamycin is an aminocyclopentitol-derived natural product known for its potent biological activities, particularly its antibacterial and antitumor properties. Discovered in the 1960s by researchers at the Upjohn Company, this compound has been largely overlooked for clinical application due to its broad-spectrum toxicity. However, recent studies have reignited interest in this compound, revealing its potential through biosynthetic engineering and the development of analogues with improved pharmacological profiles.
This compound exerts its biological effects primarily by inhibiting protein synthesis across all three phylogenetic domains: Eukarya , Bacteria , and Archaea . This broad-spectrum activity is attributed to its unique structural components, which include a highly decorated aminocyclopentitol ring and various functional moieties such as aminoacetophenone and dimethyl urea .
Antibacterial Properties
This compound demonstrates significant antibacterial activity against a variety of pathogens. Recent research has highlighted its efficacy against both chloroquine-sensitive and multidrug-resistant strains of malaria, showcasing its potential as an antimalarial agent . The compound's ability to target the ribosome makes it a valuable candidate for further development in antibiotic therapies.
Antitumor Activity
In addition to its antibacterial properties, this compound has shown promise in cancer treatment. Studies indicate that it can inhibit the proliferation of various cancer cell lines, making it a candidate for further exploration in oncological applications . The underlying mechanisms may involve disruption of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
Case Study: Biosynthesis and Engineering
A significant advancement in the understanding of this compound's biological activity comes from research focused on its biosynthesis. Scientists have successfully engineered derivatives of this compound that exhibit improved selectivity towards malarial parasites while reducing toxicity . This was achieved through a detailed analysis of the biosynthetic pathways in Streptomyces pactum, the producing organism.
Table 1: Comparison of this compound Analogues
Research Findings on Mechanisms
Recent studies have elucidated the biosynthetic pathways that lead to the formation of this compound. These pathways involve complex enzymatic reactions facilitated by polyketide synthases and glycosyltransferases, which contribute to the unique structure of this compound . Understanding these mechanisms not only aids in the synthesis of new derivatives but also provides insights into potential regulatory mechanisms that could enhance production yields.
Q & A
Basic Research Questions
Q. How can researchers confirm Pactamycin’s ribosomal targeting mechanism in prokaryotic vs. eukaryotic systems?
- Methodological Approach : Use cryo-electron microscopy (cryo-EM) to visualize this compound’s interaction with the 30S ribosomal subunit in bacterial cells. Compare structural data with eukaryotic ribosomes (e.g., yeast or mammalian) to identify binding disparities. Validate findings using ribosomal footprinting assays and mutagenesis studies targeting conserved residues (e.g., E. coli 16S rRNA nucleotides implicated in this compound resistance) .
- Key Data : this compound binds near the ribosomal A-site, inducing conformational changes that block tRNA accommodation. Structural studies show distinct binding modes compared to tetracycline or hygromycin B .
Q. What in vitro assays are most reliable for evaluating this compound’s antimicrobial activity?
- Methodological Approach :
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting discrepancies in potency due to cell wall permeability differences.
- Time-kill kinetics : Monitor bactericidal effects under varying pH and nutrient conditions to assess environmental stability.
- Synergy testing : Combine with β-lactams or efflux pump inhibitors to overcome resistance mechanisms .
Q. How can researchers mitigate this compound’s cytotoxicity in mammalian cell lines?
- Methodological Approach :
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., PD 113,618) with modified aminocyclitol or aromatic moieties to reduce eukaryotic ribosomal affinity.
- Toxicity screening : Use HEK293 or HepG2 cells to assess IC₅₀ values and compare with bacterial MICs. Prioritize analogs with >10-fold selectivity windows .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported antiplasmodial vs. cytotoxic activities?
- Methodological Approach :
- Dose-response profiling : Test this compound and analogs in Plasmodium falciparum cultures (e.g., HRP2 assay) and human fibroblasts to identify therapeutic indices.
- Mechanistic deconvolution : Use ribosome profiling to compare translation inhibition thresholds in Plasmodium vs. human cells.
- Data reconciliation : Cross-reference historical data (e.g., 1960s Upjohn studies) with modern assays to account for methodological evolution (e.g., impurity levels in early batches) .
Q. How can synthetic biology optimize this compound biosynthesis for high-yield production?
- Methodological Approach :
- Gene cluster engineering : Overexpress rate-limiting enzymes (e.g., β-ketoacyl-ACP synthase III) in Streptomyces pactum heterologous hosts.
- Precursor-directed biosynthesis : Feed non-natural substrates (e.g., fluorinated cyclitols) to generate novel analogs.
- Fermentation optimization : Use response surface methodology (RSM) to adjust pH, aeration, and carbon/nitrogen ratios .
Q. What computational tools predict this compound’s off-target effects in eukaryotic systems?
- Methodological Approach :
- Molecular docking : Simulate interactions with human mitochondrial ribosomes using AutoDock Vina or Schrödinger Suite.
- Machine learning : Train models on ribosomal inhibitor datasets to flag structural motifs linked to cytotoxicity.
- Validation : Confirm predictions with mitochondrial translation assays (e.g., in organello protein synthesis) .
Q. Data Management and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound bioactivity studies?
- Methodological Approach :
- Standardize QC protocols : Require HPLC-MS purity >95% and quantify peptide content via amino acid analysis.
- Documentation : Include detailed batch records (e.g., fermentation conditions, purification steps) in supplementary materials.
- Statistical adjustments : Use mixed-effects models to account for variability in dose-response analyses .
Q. What frameworks guide ethical preclinical testing of this compound analogs?
- Methodological Approach :
- PICOT criteria : Define specific outcomes (e.g., "In Plasmodium-infected mice [P], does analog X [I] reduce parasitemia [O] more effectively than chloroquine [C] over 7 days [T]?").
- FINER evaluation : Ensure feasibility (e.g., analog scalability), novelty (e.g., novel binding mode), and relevance (e.g., drug-resistant malaria) .
Properties
IUPAC Name |
[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIUOSJLUCTGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23668-11-3 | |
Record name | PACTAMYCIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PACTAMYCIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.